(2,3-dihydro-1-benzofuran-4-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

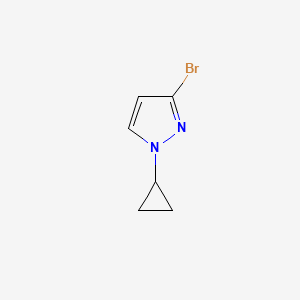

“(2,3-dihydro-1-benzofuran-4-yl)boronic acid” is a chemical compound with the molecular formula C8H9BO3 . It is a boronic acid derivative of 2,3-dihydrobenzofuran .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years due to their biological activities . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of “(2,3-dihydro-1-benzofuran-4-yl)boronic acid” can be represented by the InChI code: 1S/C8H9BO3/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-3,10-11H,4-5H2 .Physical And Chemical Properties Analysis

“(2,3-dihydro-1-benzofuran-4-yl)boronic acid” is a powder with a molecular weight of 163.97 .Aplicaciones Científicas De Investigación

- (2,3-dihydro-1-benzofuran-4-yl)boronic acid serves as a valuable reagent in Suzuki-Miyaura cross-coupling reactions. These reactions allow the synthesis of complex organic molecules by coupling boronic acids with aryl or vinyl halides under palladium catalysis. The resulting products find applications in pharmaceuticals, agrochemicals, and materials science .

- Researchers use this compound for the facile preparation of highly functionalized, nitrogen-bearing diarylmethanes. These molecules play a crucial role in drug discovery and development, as well as in the synthesis of bioactive compounds .

- The extensive application areas of (2,3-dihydro-1-benzofuran-4-yl)boronic acid have attracted the interest of organic and medicinal chemists. They explore diverse synthetic methodologies to form this compound, not only through traditional routes but also via metal-catalyzed pathways. These efforts contribute to the development of novel molecules with potential therapeutic properties .

- Structurally, boronic acids possess one alkyl substituent (C–B bond) and two hydroxyl groups on the boron atom. Researchers study boronic acid derivatives extensively due to their unique reactivity. These derivatives participate in various transformations, including Suzuki-Miyaura coupling, Chan-Lam coupling, and Buchwald-Hartwig amination. Their applications span medicinal chemistry, materials science, and catalysis .

- Researchers have explored boronic acids as fluorescent probes and sensors. By modifying the boronic acid moiety, they can selectively detect specific analytes such as glucose, catecholamines, and diols. These sensors find applications in bioimaging, environmental monitoring, and clinical diagnostics .

- (2,3-dihydro-1-benzofuran-4-yl)boronic acid contributes to the design of functional materials. Researchers incorporate it into polymers, gels, and supramolecular assemblies. These materials exhibit unique properties, such as self-healing behavior, stimuli responsiveness, and controlled drug release .

Cross-Coupling Reactions

Nitrogen-Bearing Diarylmethanes

Metal-Catalyzed Pathways

Boronic Acid Derivatives

Fluorescent Probes and Sensors

Materials Chemistry

Mecanismo De Acción

Target of Action

Boronic acids are generally known for their role in the suzuki–miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura coupling, boronic acids participate in transmetalation, a process where formally nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

Boronic acids are known to play a significant role in carbon–carbon bond formation, which is a fundamental process in organic synthesis .

Result of Action

Boronic acids are known to be involved in the formation of carbon–carbon bonds, which are fundamental to the structure of organic compounds .

Action Environment

It is known that boronic acids are relatively stable, readily prepared, and generally environmentally benign .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Direcciones Futuras

Benzofuran compounds, including “(2,3-dihydro-1-benzofuran-4-yl)boronic acid”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their potential applications in many aspects, including their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Future research may focus on exploring these biological activities further and developing novel methods for the synthesis of benzofuran derivatives .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2,3-dihydro-1-benzofuran-4-yl)boronic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2-hydroxybenzaldehyde", "ethyl acetoacetate", "sodium borohydride", "boric acid", "sulfuric acid", "sodium hydroxide", "methanol", "water" ], "Reaction": [ "Step 1: Condensation of 2-hydroxybenzaldehyde and ethyl acetoacetate in the presence of sulfuric acid to form 3-(2-hydroxyphenyl)-3-oxopropanoic acid ethyl ester.", "Step 2: Reduction of the ethyl ester using sodium borohydride to form 3-(2-hydroxyphenyl)-3-hydroxypropanoic acid ethyl ester.", "Step 3: Cyclization of the hydroxy acid ester using boron trifluoride etherate to form 2,3-dihydro-1-benzofuran-4-ol.", "Step 4: Conversion of the alcohol to the boronic acid using boric acid and sodium hydroxide in methanol and water." ] } | |

Número CAS |

1062293-35-9 |

Nombre del producto |

(2,3-dihydro-1-benzofuran-4-yl)boronic acid |

Fórmula molecular |

C8H9BO3 |

Peso molecular |

164 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.